Zolazepam-d3 -

Zolazepam-d3

Catalog Number: EVT-15430972
CAS Number:
Molecular Formula: C15H15FN4O
Molecular Weight: 289.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zolazepam-d3 is a deuterated derivative of zolazepam, which belongs to the class of pyrazolodiazepinones. This compound is primarily utilized as an anesthetic in veterinary medicine, often in combination with other agents such as tiletamine or xylazine. Zolazepam-d3 is notable for its enhanced pharmacokinetic properties, making it a valuable tool in both research and clinical applications. The compound is classified as a small molecule and has a molecular formula of C15H12D3FN4OC_{15}H_{12}D_{3}FN_{4}O with a molecular weight of approximately 289.32 g/mol .

Synthesis Analysis

The synthesis of zolazepam-d3 involves several critical steps:

  1. Synthesis of Key Intermediate: The process begins with the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone.
  2. Methyl Amination: This intermediate undergoes methyl amination to yield an amino ketone.
  3. Acylation and Conversion: The amino ketone is then acylated using bromoacetyl bromide and converted into an azidoacetamide.
  4. Catalytic Hydrogenation and Cyclization: Finally, the azidoacetamide derivative undergoes catalytic hydrogenation and cyclization to form the final pyrazolodiazepinone structure.

These methods may be optimized in industrial settings to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis.

Molecular Structure Analysis

The molecular structure of zolazepam-d3 can be represented by its IUPAC name: 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one. The structural formula indicates a complex arrangement featuring a pyrazolo ring fused with a diazepine structure. Key structural data includes:

  • Molecular Formula: C15H12D3FN4OC_{15}H_{12}D_{3}FN_{4}O
  • Molecular Weight: 289.32 g/mol
  • InChI Key: GDSCFOSHSOWNDL-BMSJAHLVSA-N
  • SMILES Representation: [2H]C([2H])([2H])N1C(=O)CN=C(C2=C1N(N=C2C)C)C3=CC=CC=C3F .
Chemical Reactions Analysis

Zolazepam-d3 can participate in various chemical reactions:

  • Oxidation: Under specific conditions, zolazepam-d3 can be oxidized to form hydroxylated metabolites.
  • Reduction: Reduction reactions can yield different amine derivatives using reagents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can introduce various substituents into the molecule, particularly at the fluorophenyl group .

Common reagents employed in these reactions include organic solvents such as dichloromethane and catalysts like palladium on carbon.

Mechanism of Action

Zolazepam-d3 functions primarily by modulating gamma-aminobutyric acid (GABA) receptors within the central nervous system. It acts as a positive allosteric modulator at GABA-A receptors, enhancing GABA's inhibitory effects. This modulation results in sedation, muscle relaxation, and anxiolysis, making it effective for anesthetic purposes in veterinary settings .

Physical and Chemical Properties Analysis

The physical and chemical properties of zolazepam-d3 are critical for understanding its behavior in biological systems:

PropertyValue
CAS Number1286480-83-8
Molecular FormulaC15H12D3FN4OC_{15}H_{12}D_{3}FN_{4}O
Molecular Weight289.32 g/mol
Melting Point183-185 °C
Boiling PointPredicted 506.6 °C
Density1.31 g/cm³
SolubilityDMF: 1 mg/ml; DMSO: 1 mg/ml; DMSO:PBS (pH 7.2): 0.33 mg/ml .

These properties indicate that zolazepam-d3 is a crystalline solid with moderate solubility in common organic solvents.

Applications

Zolazepam-d3 is primarily used in scientific research and veterinary medicine due to its anesthetic properties. It is particularly useful in studies involving GABAergic mechanisms and drug interactions within the central nervous system. Additionally, its deuterated form allows for enhanced tracking in pharmacokinetic studies, providing insights into drug metabolism and efficacy .

Synthetic Pathways and Isotopic Labeling Strategies

Deuterium Incorporation Techniques in Benzodiazepine Analogues

The strategic incorporation of deuterium into benzodiazepine structures leverages the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C-D) bond exhibits greater metabolic stability compared to carbon-hydrogen (C-H) bonds. This fundamental principle has been successfully applied to pharmaceutical compounds like zolazepam, where deuteration aims to enhance metabolic resistance while retaining pharmacological activity. For zolazepam-d3, deuterium atoms are specifically introduced at three methyl group positions (-CD₃ instead of -CH₃), targeting known metabolic soft spots identified in the non-deuterated parent compound [5] [8].

Two primary synthetic approaches dominate deuterium incorporation in such heterocyclic systems:

  • Catalytic H-D Exchange: This method utilizes deuterium gas (D₂) or deuterium oxide (D₂O) with heterogeneous catalysts under optimized conditions. For pyrazolodiazepinone scaffolds like zolazepam, modified conditions using mixed Pd/C-Pt/C catalyst systems enable efficient deuteration of precursor molecules like 5-methylpyridin-2-amine at lower temperatures (120°C vs. 160°C), achieving high isotopic incorporation (≈85% yield) without compromising structural integrity. The reaction occurs under pressure in a sealed system to maximize deuterium uptake at exchangeable positions and activated methyl groups [5].

  • Deuterated Building Block Synthesis: This more common and controlled strategy involves synthesizing key intermediates with pre-installed deuterium labels. For zolazepam-d3, this entails the synthesis of deuterated 5-(trideuteriomethyl)pyridin-2-amine. This labeled pyridine amine is then reacted with ethyl 2-chloro-3-oxobutanoate (or an equivalent deuterated ketoester if further deuteration is required) in a cyclization reaction to form the trideuterated imidazo[1,2-a]pyridine core of zolazepam-d3. Subsequent synthetic steps mirror those used for non-deuterated zolazepam but ensure no loss or dilution of the deuterium label [5] [8].

Table 1: Comparison of Deuterium Incorporation Methods for Zolazepam-d3 Precursors

MethodKey ReagentCatalyst SystemTypical TemperatureAdvantagesDisadvantages
Catalytic H-D ExchangeD₂O or D₂Pd/C-Pt/C Mixed System120-160 °CDirect modification of late-stage intermediatesPotential over-reduction, lower regioselectivity
Building Block SynthesisCD₃I, D₃C-CHO etc.Not applicableVariableHigh regiochemical control, high isotopic purityMulti-step synthesis required for precursors

Challenges in Stable Isotope-Labeled Veterinary Anesthetic Production

The synthesis and production of deuterated veterinary anesthetics like zolazepam-d3 face unique hurdles beyond those encountered with human pharmaceuticals, impacting cost, scalability, and regulatory pathways:

  • Cost and Scalability of Deuterated Reagents: The large-scale synthesis required for veterinary applications necessitates significant quantities of deuterated starting materials (e.g., CD₃I, D₃C-CDO, deuterated solvents). These reagents are substantially more expensive (often orders of magnitude) than their protiated counterparts. Scaling catalytic exchange processes while maintaining high isotopic purity and avoiding catalyst poisoning or inefficient deuterium utilization adds further complexity and cost. Optimizing synthetic routes for minimal steps requiring expensive deuterated materials and maximizing atom economy is crucial but challenging [8].

  • Analytical Method Validation for Diverse Matrices: Confirming the identity, chemical purity, and isotopic purity of zolazepam-d3 requires sophisticated analytical methods (LC-HRMS, NMR). Furthermore, its intended use as an internal standard in bioanalysis necessitates validating these methods across a wide range of biological matrices from different veterinary species (e.g., canine plasma, feline liver, bovine muscle, equine urine). Species-specific differences in matrix composition (lipid content, protein profiles, endogenous interferences) can significantly impact analytical performance (recovery, matrix effects, sensitivity), requiring extensive validation for each matrix type. Retrospective data analysis (RDA) workflows using high-resolution mass spectrometry (HRMS), as demonstrated for benzodiazepine screening in DUID cases, highlight the capability but also the complexity of detecting and quantifying designer benzodiazepines and their deuterated analogs in archived samples [2].

  • Regulatory and Economic Considerations for Veterinary Use: Unlike human drugs, where deuterated versions like deutetrabenazine can command premium pricing, the veterinary market is highly cost-sensitive. Regulatory approval pathways for deuterated veterinary drugs, especially those used in combination like Telazol (tiletamine/zolazepam), are undefined. Agencies like the FDA Center for Veterinary Medicine (CVM) and EMA may require extensive data demonstrating the necessity of the deuterated analog over the existing non-deuterated drug, particularly proof of significantly improved metabolic stability or reduced formation of toxic metabolites relevant in target species. Justifying the significantly higher production costs against the perceived benefit within the constraints of veterinary drug pricing is a major hurdle. Additionally, the requirement for tissue residue studies to establish withdrawal times in food-producing animals adds another layer of cost and complexity, even if the drug is primarily intended for companion animals initially [6] [7]. The lack of specific labeling for many species in veterinary anesthesia further complicates the regulatory justification for a costly deuterated version, despite the potential scientific benefits for research and residue monitoring [6].

Table 3: Critical Specifications for Zolazepam-d3 as a Veterinary Research Standard

ParameterTarget SpecificationAnalytical MethodSignificance
Chemical Purity≥ 98.0% (HPLC/UV)RP-HPLC/UV, UHPLC-QTOF-MSEnsures absence of interfering synthetic impurities or degradation products
Isotopic Purity≥ 98.0% d3 (≤ 1.5% d2, ≤ 0.5% d1/d0)HRMS (ESI+), ²H NMRCritical for accurate quantification as internal standard; prevents isotopic dilution
Isotopic Enrichment PositionExclusively at designated methyl groups¹H NMR, ²H NMR, HRMS/MSConfirms correct regiochemistry of deuteration; absence of label scrambling
Residual SolventsMeets ICH Q3C GuidelinesGC-FID, GC-MSSafety and stability
Residual Water (K.F.)≤ 0.5% w/wKarl Fischer TitrationStability
Specific IdentityConforms to structure (UV, MS, NMR)UV Spectrum, HRMS, ¹H/¹³C/²H/¹⁹F NMRConfirms correct molecular structure and deuteration pattern

The development of zolazepam-d3 exemplifies the convergence of sophisticated synthetic organic chemistry, analytical technology, and the specific demands of veterinary pharmacology. Overcoming the challenges of high isotopic purity synthesis and validation is essential for its role as a crucial bioanalytical tool. While significant hurdles exist for its adoption as a therapeutic agent in veterinary medicine, primarily driven by cost and regulatory landscapes, its value in advancing pharmacokinetic understanding, metabolic profiling, and residue monitoring in diverse animal species is firmly established. The techniques and challenges outlined here for zolazepam-d3 are broadly applicable to the development of other deuterated veterinary pharmaceuticals and complex bioactive molecules requiring isotopic labeling.

Compounds Mentioned in Article:

  • Zolazepam
  • Zolazepam-d3
  • Tiletamine
  • Diazepam
  • Telazol
  • Zoletil
  • Deutetrabenazine
  • Q203 (Telacebec)
  • D-BTZ043
  • ND-11176

Properties

Product Name

Zolazepam-d3

IUPAC Name

4-(2-fluorophenyl)-1,3-dimethyl-8-(trideuteriomethyl)-6H-pyrazolo[3,4-e][1,4]diazepin-7-one

Molecular Formula

C15H15FN4O

Molecular Weight

289.32 g/mol

InChI

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3/i2D3

InChI Key

GDSCFOSHSOWNDL-BMSJAHLVSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1N(N=C2C)C)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.